molecular formula C17H11N3S B2451564 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine CAS No. 866131-43-3

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2451564
CAS No.: 866131-43-3
M. Wt: 289.36
InChI Key: KWSGBJHEGZOYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a benzothiophene moiety fused to a pyridine and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine typically involves the following steps:

    Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Pyridine and Pyrimidine Ring Formation: The pyridine and pyrimidine rings are usually constructed through condensation reactions involving suitable precursors such as 2-aminopyridine and a diketone.

    Coupling Reactions: The final step involves coupling the benzothiophene moiety with the pyridine and pyrimidine rings under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)quinoline
  • 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)benzimidazole

Uniqueness

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is unique due to its specific combination of benzothiophene, pyridine, and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3S/c1-2-7-15-12(5-1)11-16(21-15)13-8-10-19-17(20-13)14-6-3-4-9-18-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSGBJHEGZOYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.